1-Benzhydryl-3-bromoazetidine
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Overview
Description
1-Benzhydryl-3-bromoazetidine is an organic compound with the chemical formula C16H16BrN. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes a benzhydryl group and a bromine atom attached to the azetidine ring. It appears as a colorless to pale yellow solid and is used primarily in research settings .
Preparation Methods
The synthesis of 1-Benzhydryl-3-bromoazetidine typically involves the reaction of brominated 1-diphenyl methyl-3-azane with electrophilic reagents such as copper bromide . The specific synthetic route can be designed and optimized according to different research needs. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-Benzhydryl-3-bromoazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-bromoazetidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-bromoazetidine involves its interaction with molecular targets through its azetidine ring and benzhydryl group. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
1-Benzhydryl-3-bromoazetidine can be compared with other azetidine derivatives, such as:
1-Benzhydryl-3-chloroazetidine: Similar structure but with a chlorine atom instead of bromine.
1-Benzhydryl-3-iodoazetidine: Contains an iodine atom, which may result in different reactivity and applications.
1-Benzhydryl-3-fluoroazetidine: The presence of a fluorine atom can significantly alter its chemical properties.
Biological Activity
1-Benzhydryl-3-bromoazetidine is a synthetic compound notable for its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities, including antibacterial, antiviral, anti-leishmanial, and anti-aromatase properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C16H18BrN
- Molecular Weight : Approximately 304.23 g/mol
- Structure : The compound features a benzhydryl group and a bromine atom at the third position of the azetidine ring, enhancing its reactivity.
Synthesis
The synthesis of this compound typically involves reactions with brominated precursors and electrophilic reagents. Various synthetic routes have been explored, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can undergo redox reactions that modify its electronic properties.
- Ring-Opening Reactions : The strained azetidine ring allows for diverse chemical transformations.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits:
- Antibacterial Activity : Effective against various bacterial strains, potentially making it a candidate for developing new antibiotics.
- Antiviral Activity : Preliminary studies suggest activity against viral pathogens, warranting further exploration in virology.
Anti-Cancer Properties
Recent investigations have highlighted the potential of 1-benzhydryl derivatives as:
- HDAC Inhibitors : Compounds derived from this compound have shown promise as histone deacetylase (HDAC) inhibitors with selective activity against cancer cell lines, particularly in breast cancer models .
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, including those related to cancer progression.
- Receptor Modulation : Interaction with specific receptors could lead to modulation of signaling pathways pertinent to disease states.
Study on Anticancer Activity
A study published in recent literature evaluated the anticancer potential of 1-benzhydryl derivatives. The results indicated:
- In vitro Screening : Two selective HDAC6 inhibitors derived from 1-benzhydryl piperazine exhibited nanomolar IC50 values against breast cancer cell lines .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens:
- Results : The compound showed significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Attributes |
---|---|---|
1-Benzhydryl-3-chloroazetidine | Chlorine instead of bromine | Potentially less reactive |
1-Benzhydryl-3-iodoazetidine | Iodine substitution | Increased reactivity due to larger halogen |
1-Benzhydryl-3-fluoroazetidine | Fluorine at position three | Unique electronic properties affecting reactivity |
1-Benzyloxycarbonyl-3-bromoazetidine | Benzyloxycarbonyl group addition | Enhanced stability and solubility |
Properties
IUPAC Name |
1-benzhydryl-3-bromoazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVINDRYACMYZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671858 |
Source
|
Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-84-3 |
Source
|
Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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